

# solanidine compared $\alpha$ -solanine $\alpha$ -chaconine toxicity

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## Compound Focus: Solanidine

CAS No.: 80-78-4

Cat. No.: S576420

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## Chemical Structure and Toxicity Comparison

Feature	Solanidine	$\alpha$ -Solanine	$\alpha$ -Chaconine
Chemical Relation	Aglycone (core steroid structure) [1] [2] [3]	Glycoside of solanidine (Gal-Glc-Rha) [1] [2]	Glycoside of solanidine (Glc-Rha-Rha) [1] [2]
Acute Toxicity (Synopsis)	Less toxic than the glycosides [1]	Highly toxic; less potent than $\alpha$ -chaconine alone [2]	Highly toxic; most potent single compound [2]
Synergistic Effect	Not applicable	Potent inhibition when combined with $\alpha$ -chaconine [4] [2]	Potent inhibition when combined with $\alpha$ -solanine [4] [2]
Inhibition of Acetylcholinesterase	Not a primary mechanism [1]	Inhibits activity [1] [5] [4]	Inhibits activity [1] [5] [4]
Cellular Membrane Disruption	Information lacking	Disrupts integrity; synergistic with $\alpha$ -chaconine [5] [4]	Disrupts integrity; synergistic with $\alpha$ -solanine [5] [4]

Feature	Solanidine	$\alpha$ -Solanine	$\alpha$ -Chaconine
Induction of Apoptosis	Information lacking	Triggers via mitochondrial membrane potential change, $\text{Ca}^{2+}$ release [6] [3]	Information lacking

## Detailed Experimental Data and Protocols

For research and development purposes, the key experimental findings and methodologies related to these toxicities are detailed below.

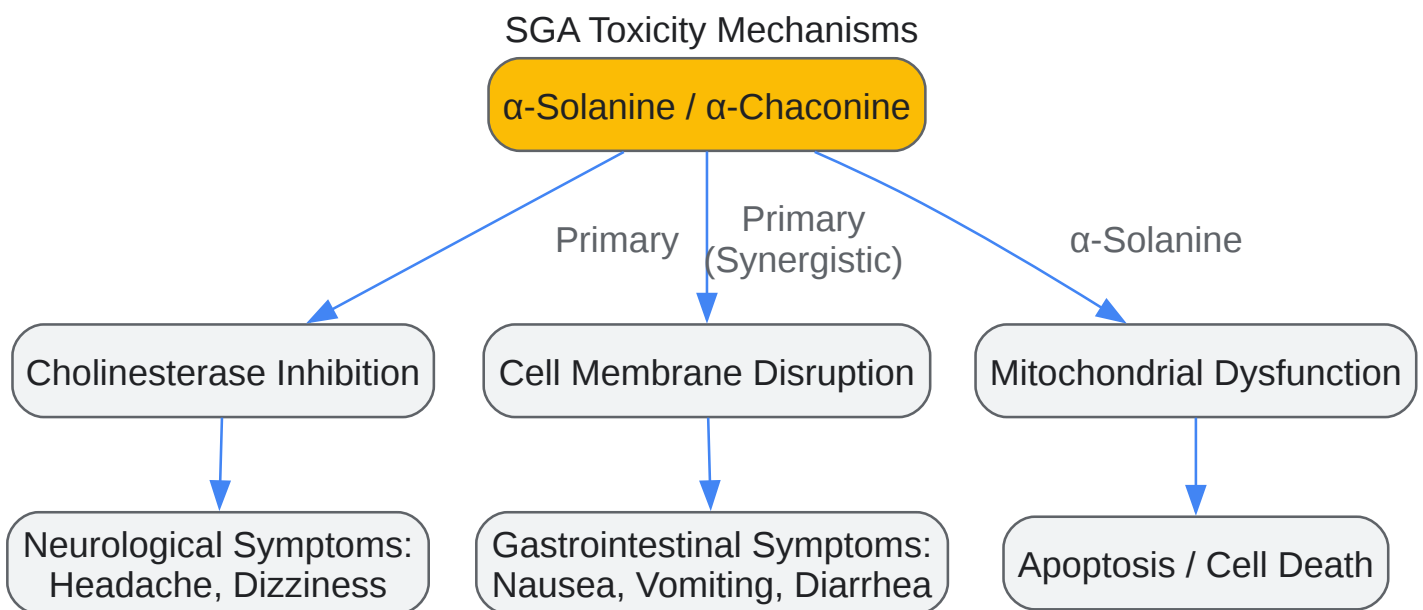
- **Cytotoxicity and Synergistic Effect:** In vitro experiments show that  $\alpha$ -solanine and  $\alpha$ -chaconine are potent cytotoxins that rapidly induce cell lysis [5]. When these two compounds act together, their cytotoxic potency increases significantly, demonstrating a clear synergistic effect on disrupting the cell membrane [5] [4]. One study on snails showed that while  $\alpha$ -chaconine had a greater feeding-inhibition effect than  $\alpha$ -solanine alone, a mixture of the two had a significantly higher deterrent effect than either compound on its own [4] [2].
- **Mechanism of Apoptosis Induction (for  $\alpha$ -Solanine)**
  - **Experimental Protocol:** The effect of  $\alpha$ -solanine on human trophoblast cells (HTR-8/SVneo) was assessed. Cells were exposed to various concentrations of  $\alpha$ -solanine (e.g., 10, 20, 30  $\mu\text{M}$ ) [6].
  - **Methodology:** Cell viability was evaluated. Apoptosis was assessed using flow cytometry with Annexin V/propidium iodide staining and confirmed by TUNEL assay. To investigate the mechanism, mitochondrial membrane potential and intracellular  $\text{Ca}^{2+}$  levels were monitored. The role of autophagy was examined by immunoblotting for markers like LC3-I/II and using a mCherry-GFP-LC3B vector to track autophagic flux [6].
  - **Key Findings:** Exposure to  $\alpha$ -solanine ( $\geq 20 \mu\text{M}$ ) inhibited cell viability, migration, and invasion. It induced S and G2/M phase cell cycle arrest and triggered apoptosis. Mechanistically,  $\alpha$ -solanine facilitated the opening of mitochondrial potassium channels, leading to a release of  $\text{Ca}^{2+}$  into the cytoplasm, a key event in initiating apoptosis [6] [3].
- **Enzymatic Deglycosylation Pathway**
  - **Experimental Protocol:** The bacterium *Glutamicibacter halophytocola* S2, which can degrade  $\alpha$ -solanine and  $\alpha$ -chaconine, was studied. Three recombinant enzymes (RhaA, GluA, GalA)

were produced via a prokaryotic expression system in *E. coli* [7].

- **Methodology:** The activity of the individual and combined recombinant enzymes against  $\alpha$ -solanine and  $\alpha$ -chaconine was evaluated using an EPOCH microplate spectrophotometer and confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) [7].
- **Key Findings:** The enzymes RhaA ( $\alpha$ -rhamnosidase) and GluA ( $\beta$ -glucosidase) exhibited multifunctional activities. Each enzyme, when added alone to  $\alpha$ -chaconine or  $\alpha$ -solanine, was capable of completely deglycosylating them to produce the final, less toxic product, **solanidine** [7].

## Toxicity Mechanisms and Pathways

The toxicity of  $\alpha$ -solanine and  $\alpha$ -chaconine involves multiple pathways, which are summarized in the diagram below.



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The available data, particularly from in vitro and animal studies, provides a strong foundation for understanding the relative toxicity and mechanisms of these compounds.

- **For Drug Development Professionals:** The synergistic cytotoxicity of  $\alpha$ -solanine and  $\alpha$ -chaconine is a critical consideration [5] [4]. Furthermore, the identified microbial enzymes (RhaA, GluA) that

efficiently deglycosylate these SGAs to **solanidine** present a potential tool for detoxification or for producing **solanidine** as a starting material for further synthesis [7].

- **For Researchers & Scientists:** The biosynthetic pathway of potato SGAs has been elucidated, revealing a key divergence from spirosolane-type alkaloids due to the enzyme DPS (Dioxygenase for Potato Solanidane synthesis) [8]. This opens avenues for genetic strategies to control SGA profiles in crops.

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## References

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